

An In-Depth Technical Guide to 2-Phenyl-3,1-benzoxazepine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Phenyl-3,1-benzoxazepine

Cat. No.: B082639

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This technical guide provides a comprehensive overview of **2-Phenyl-3,1-benzoxazepine**, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document details its molecular characteristics, potential synthetic pathways, and the broader therapeutic landscape of the benzoxazepine class of molecules.

Core Molecular Data

2-Phenyl-3,1-benzoxazepine is a specific derivative of the benzoxazepine family, characterized by a seven-membered ring containing oxygen and nitrogen atoms fused to a benzene ring, with a phenyl substituent. The core quantitative data for this molecule is summarized below.

Property	Value	Source(s)
Molecular Formula	C ₁₅ H ₁₁ NO	[1]
Molecular Weight	221.25 g/mol	[1]
CAS Number	14300-21-1	[1][2]

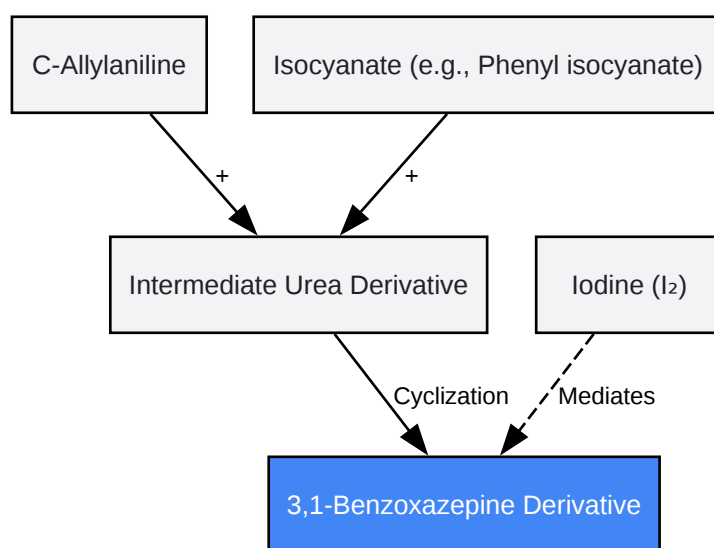
Synthetic Pathways and Methodologies

While a specific, detailed experimental protocol for the synthesis of **2-Phenyl-3,1-benzoxazepine** is not readily available in the cited literature, general methodologies for the

synthesis of the 3,1-benzoxazepine core have been described. These methods provide a foundational approach for medicinal chemists to construct this and similar molecules.

One notable method involves the reaction of C-allylanilines with isocyanates, followed by an iodine-mediated cyclization to form the 3,1-benzoxazepine ring system.[3] Another established, albeit more complex, approach is the photochemical isomerization of quinoline N-oxides.[4]

Below is a generalized workflow for the synthesis of 3,1-benzoxazepine derivatives based on the C-allylaniline methodology.



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Caption: Generalized synthesis workflow for 3,1-benzoxazepine derivatives.

Experimental Protocols

Based on the generalized synthesis of 3,1-benzoxazepines from C-allylanilines and isocyanates, a representative experimental protocol is outlined below.[3]

Step 1: Synthesis of the Intermediate Urea Derivative

- To a solution of a C-allylaniline derivative in a suitable aprotic solvent (e.g., tetrahydrofuran), add an equimolar amount of the desired isocyanate (e.g., phenyl isocyanate).

- Stir the reaction mixture at room temperature for a duration sufficient to form the N,N'-diarylurea intermediate, typically monitored by thin-layer chromatography (TLC).
- Upon completion, the solvent may be removed under reduced pressure. The crude urea derivative can be used in the next step with or without further purification.

Step 2: Cyclization to the 3,1-Benzoxazepine

- Dissolve the crude urea intermediate in a suitable solvent such as dichloromethane.
- Add a solution of iodine (I₂) in the same solvent to the reaction mixture.
- Stir the reaction at room temperature until the cyclization is complete, as indicated by TLC analysis.
- Upon completion, the reaction is quenched with a solution of sodium thiosulfate to remove excess iodine.
- The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The resulting crude product is purified by column chromatography on silica gel to yield the desired 3,1-benzoxazepine derivative.

Potential Therapeutic Relevance of the Benzoxazepine Core

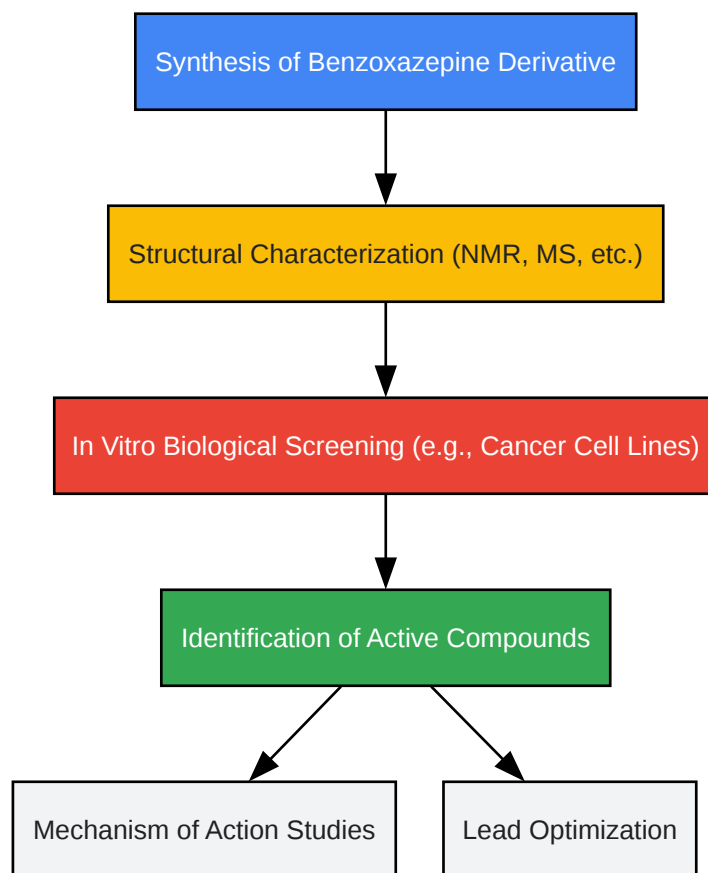
While the specific biological activity of **2-Phenyl-3,1-benzoxazepine** is not extensively documented, the broader benzoxazepine and benzazepine classes of compounds have been the subject of significant research in drug discovery due to their diverse pharmacological activities.^{[5][6]} This suggests that the **2-Phenyl-3,1-benzoxazepine** scaffold may hold therapeutic potential.

The table below summarizes some of the reported biological activities for various benzoxazepine and benzazepine derivatives, highlighting the potential areas of interest for this class of compounds.

Biological Activity	Compound Class	Therapeutic Potential	Reference(s)
Antitumor	Benzothiazepines and Benzoxazepines	Oncology	[3]
Antipsychotic	Substituted Benzoxazepines	Psychiatry	[5]
Anticonvulsant	Substituted Benzoxazepines	Neurology	[5]
Antianxiety	Benzoazepine Analogues	Psychiatry	[7]

The diverse biological activities of these related compounds underscore the importance of the benzoxazepine core as a privileged scaffold in medicinal chemistry. Further investigation into the specific properties and potential mechanisms of action of **2-Phenyl-3,1-benzoxazepine** is warranted to fully elucidate its therapeutic potential.

The following diagram illustrates a conceptual logical flow for the preliminary investigation of a novel benzoxazepine derivative.



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Caption: Conceptual workflow for the evaluation of novel benzoxazepine derivatives.

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- To cite this document: BenchChem. [An In-Depth Technical Guide to 2-Phenyl-3,1-benzoxazepine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b082639#2-phenyl-3-1-benzoxazepine-molecular-weight-and-formula]

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